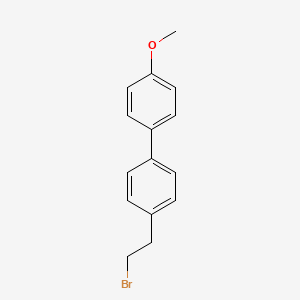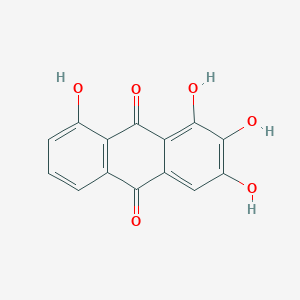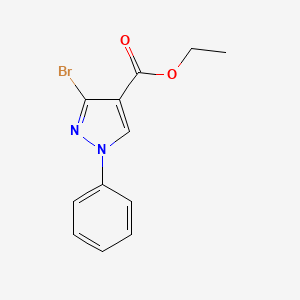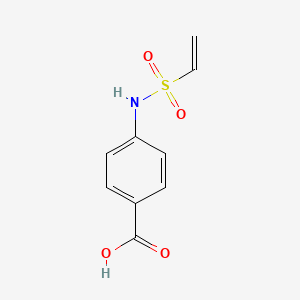
N-tert-butyl-2,2-dimethylpropan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2,2-dimethylpropan-1-amine;hydrochloride is a chemical compound with the molecular formula C9H21N·HCl. It is a tertiary amine with a tert-butyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2,2-dimethylpropan-1-amine;hydrochloride typically involves the reaction of tert-butylamine with 2,2-dimethylpropanal under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistent quality and yield. The compound is then purified through various techniques, such as distillation and crystallization, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2,2-dimethylpropan-1-amine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines. Substitution reactions result in compounds with different functional groups replacing the tert-butyl group.
Scientific Research Applications
N-tert-butyl-2,2-dimethylpropan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-2,2-dimethylpropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butyl-2,2-dimethylpropane-1-imine
- N-tert-Butyl-N-ethyl-2,2-dimethylpropan-1-amine
- N-tert-Butyl-2,2-dimethyl-3H-indol-1-amine
Uniqueness
N-tert-butyl-2,2-dimethylpropan-1-amine;hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. Its tert-butyl group provides steric hindrance, making it less reactive in certain reactions compared to similar compounds. This unique feature makes it valuable in applications where selective reactivity is required.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can help in harnessing its full potential for various applications.
Properties
Molecular Formula |
C9H22ClN |
|---|---|
Molecular Weight |
179.73 g/mol |
IUPAC Name |
N-tert-butyl-2,2-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H21N.ClH/c1-8(2,3)7-10-9(4,5)6;/h10H,7H2,1-6H3;1H |
InChI Key |
MMTGBWNSNQBVGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione](/img/structure/B11759787.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11759793.png)

![1-(3-aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B11759809.png)
![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine](/img/structure/B11759825.png)
![(1R,2E)-N-[(3-chlorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine](/img/structure/B11759829.png)

![3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B11759836.png)

![4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol](/img/structure/B11759851.png)



-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759869.png)
